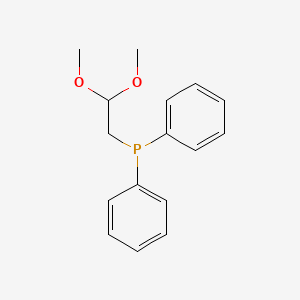
(2,2-Dimethoxyethyl)(diphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethoxyethyl)(diphenyl)phosphane, also known as diphenylphosphanyl-acetaldehyde dimethyl acetal, is an organophosphorus compound with the molecular formula C16H19O2P. It is a tertiary phosphine characterized by the presence of two phenyl groups and a 2,2-dimethoxyethyl group attached to the phosphorus atom. This compound is of interest due to its applications in various fields, including organic synthesis and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxyethyl)(diphenyl)phosphane typically involves the reaction of diphenylphosphine with bromoacetaldehyde dimethyl acetal. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethoxyethyl)(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the specific reagents used but typically include substituted phosphines.
Applications De Recherche Scientifique
(2,2-Dimethoxyethyl)(diphenyl)phosphane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,2-Dimethoxyethyl)(diphenyl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, facilitating various catalytic transformations. The compound’s unique structure allows it to stabilize reactive intermediates, enhancing the efficiency of catalytic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: Lacks the 2,2-dimethoxyethyl group, making it less sterically hindered.
Triphenylphosphine: Contains three phenyl groups, offering different electronic and steric properties.
(2,2-Dimethoxyethyl)phosphine: Lacks the phenyl groups, resulting in different reactivity and applications.
Uniqueness
(2,2-Dimethoxyethyl)(diphenyl)phosphane is unique due to its combination of steric and electronic properties, which make it a versatile ligand in catalysis. Its ability to stabilize reactive intermediates and participate in various chemical reactions sets it apart from other phosphines .
Propriétés
Numéro CAS |
24744-62-5 |
|---|---|
Formule moléculaire |
C16H19O2P |
Poids moléculaire |
274.29 g/mol |
Nom IUPAC |
2,2-dimethoxyethyl(diphenyl)phosphane |
InChI |
InChI=1S/C16H19O2P/c1-17-16(18-2)13-19(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 |
Clé InChI |
UOHLNFHWHICOPG-UHFFFAOYSA-N |
SMILES canonique |
COC(CP(C1=CC=CC=C1)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


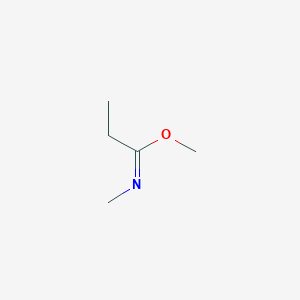
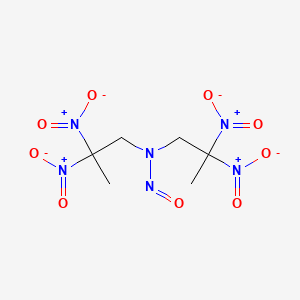
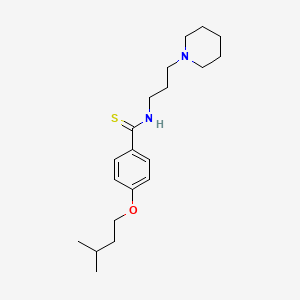


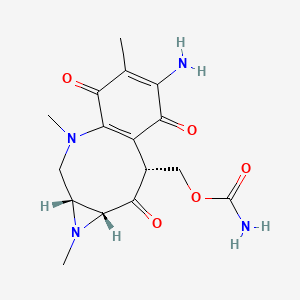
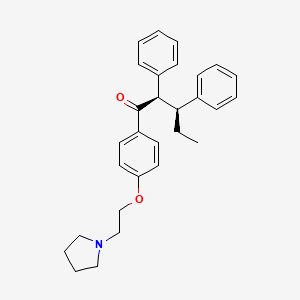
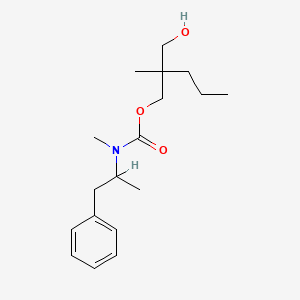
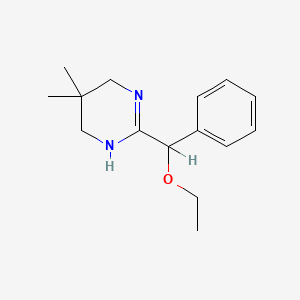
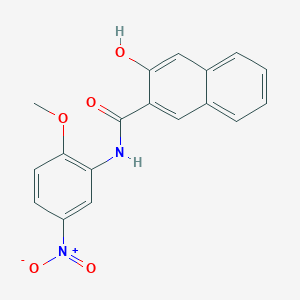
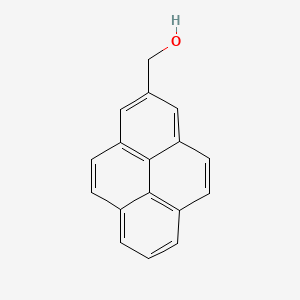
![[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14691895.png)
![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
